Atracurium besylate is the bisbenzenesulfonate salt of atracurium. It has a role as a nicotinic antagonist and a muscle relaxant. It is a quaternary ammonium salt and an organosulfonate salt. It contains an atracurium. A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents. Atracurium Besylate is a synthetic dibenzensulfonate derivative muscle relaxant, Atracurium Besylate acts as a non-depolarizing neuromuscular blocking agent, with short to intermediary duration of action and no significant cardiovascular effects. Not dependent on kidney function for elimination, it provides clinical advantages over other non-depolarizing, neuromuscular blocking agents. (NCI04) See also: Atracurium (has active moiety).
Related Compounds
Cisatracurium Besylate
Compound Description: Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent. It is a purified isomer of atracurium besylate with a more rapid onset of action and a longer duration of action. [, , , , , ]
Relevance: Cisatracurium besylate is a stereoisomer of atracurium besylate, specifically the 1R-cis,1'R-cis isomer. While both compounds exhibit neuromuscular blocking activity by antagonizing acetylcholine at the neuromuscular junction, cisatracurium besylate exhibits a more favorable pharmacokinetic profile with reduced histamine release. [, , ]
Laudanosine
Compound Description: Laudanosine is a benzylisoquinoline alkaloid and a major metabolite of both atracurium besylate and cisatracurium besylate. It is reported to have convulsant activity in high concentrations. [, , ]
Relevance: Laudanosine is a breakdown product of atracurium besylate, formed through Hofmann elimination and ester hydrolysis. While laudanosine possesses minimal neuromuscular blocking activity, its accumulation, particularly in patients with renal impairment, has been associated with potential central nervous system side effects. [, , ]
Monoquaternary Alcohol
Compound Description: Monoquaternary alcohol is a metabolite of atracurium besylate and cisatracurium besylate. It exhibits minimal neuromuscular blocking activity. []
Relevance: Similar to laudanosine, monoquaternary alcohol is a breakdown product of atracurium besylate. It exhibits significantly less potency as a neuromuscular blocker compared to atracurium besylate and is not clinically significant in typical clinical scenarios. []
Vecuronium Bromide
Compound Description: Vecuronium bromide is a non-depolarizing neuromuscular blocking agent. It is an aminosteroid derivative with a longer duration of action than atracurium besylate. [, , , ]
Suxamethonium Chloride (Succinylcholine)
Compound Description: Suxamethonium chloride, also known as succinylcholine, is a depolarizing neuromuscular blocking agent. It has a rapid onset and short duration of action. []
Relevance: Suxamethonium chloride and atracurium besylate both induce neuromuscular blockade but through different mechanisms. Atracurium besylate is a non-depolarizing agent, competitively inhibiting acetylcholine at the neuromuscular junction, while suxamethonium chloride is a depolarizing agent, causing prolonged depolarization of the muscle membrane. []
Tubocurarine
Compound Description: Tubocurarine is a naturally occurring alkaloid and a non-depolarizing neuromuscular blocking agent. It has a long duration of action and is rarely used clinically today. []
Relevance: Tubocurarine holds historical significance as one of the first neuromuscular blocking agents used clinically. Atracurium besylate represents a more modern alternative with a shorter duration of action and a more predictable pharmacokinetic profile. []
Mivacurium Chloride
Compound Description: Mivacurium chloride is a non-depolarizing neuromuscular blocking agent. It has a short duration of action due to its rapid hydrolysis by plasma cholinesterase. []
Rocuronium Bromide
Compound Description: Rocuronium bromide is a non-depolarizing neuromuscular blocking agent. It has a rapid onset of action and an intermediate duration of action. []
Synthesis Analysis
The synthesis of atracurium besylate involves several key steps:
Initial Reaction: The process begins with the coupling of tetrahydropapaverine with 1,5-pentamethylene diacrylate in an organic solvent. This reaction forms a tertiary amine base.
Oxalic Acid Treatment: The resulting tertiary amine is treated with oxalic acid to form a dioxalate salt. This step is crucial as it helps isolate the desired product while minimizing impurities.
Conversion to Free Base: The dioxalate salt is converted back into its free base form before being treated with methyl benzenesulfonate.
Precipitation and Isolation: Finally, atracurium besylate is precipitated from the reaction mixture and collected, often through lyophilization to yield a pale yellow solid containing various isomers.
This method has been refined to enhance product purity and reduce synthesis complexity, employing milder conditions and achieving higher yields.
Molecular Structure Analysis
Atracurium besylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The chemical formula for atracurium besylate is C24H38N2O6S, and its structure includes:
Isoquinoline Moiety: This core structure is essential for its neuromuscular blocking activity.
Dibenzenesulfonate Group: This group enhances solubility and stability in aqueous solutions.
The molecular weight of atracurium besylate is approximately 466.64 g/mol, and it exists as a mixture of several stereoisomers, predominantly cis-isomers which are more pharmacologically active.
Chemical Reactions Analysis
Atracurium besylate undergoes various chemical reactions that are significant for its pharmacological activity:
Hydrolysis: In physiological conditions, atracurium besylate can undergo hydrolysis, leading to the formation of its metabolites. This reaction is facilitated by non-specific plasma esterases and contributes to its relatively short duration of action compared to other neuromuscular blockers.
Degradation Pathways: The compound can also degrade into various metabolites through pathways involving ester hydrolysis and N-dealkylation. These reactions are crucial for understanding its pharmacokinetics and safety profile.
Interaction with Receptors: Atracurium binds competitively to nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine from eliciting muscle contraction.
Mechanism of Action
The mechanism of action of atracurium besylate involves competitive antagonism at the neuromuscular junction:
Nicotinic Acetylcholine Receptor Blockade: Atracurium binds to nicotinic receptors on the motor end plate without activating them, thereby preventing acetylcholine from binding and triggering muscle contraction.
Dose-Dependent Effect: The degree of muscle paralysis induced by atracurium besylate is dose-dependent, allowing for precise control during surgical procedures.
Rapid Onset and Short Duration: Due to its unique structure and mechanism, atracurium provides rapid onset of action (within minutes) and relatively short duration due to spontaneous degradation in plasma.
Physical and Chemical Properties Analysis
Atracurium besylate exhibits several notable physical and chemical properties:
Appearance: It typically appears as a pale yellow solid or crystalline powder.
Solubility: Atracurium besylate is soluble in water due to its sulfonate group, facilitating its administration via intravenous injection.
Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
pH Range: The optimal pH range for stability is between 3.5 and 4.0.
These properties are critical for ensuring effective dosing and minimizing side effects during clinical use.
Applications
Atracurium besylate is primarily used in medical settings for:
Anesthesia: It serves as an adjunct during general anesthesia for intubation and muscle relaxation during surgery.
Critical Care: Atracurium may be used in intensive care settings for patients requiring mechanical ventilation.
Research Applications: Its unique pharmacological profile makes it suitable for studies investigating neuromuscular transmission and drug interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Atracurium is a diester compound consisting of pentane-1,5-diol with both hydroxyls bearing 3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium-2(1H)-yl]propanoyl groups. It has a role as a muscle relaxant and a nicotinic antagonist. It is a quaternary ammonium ion and a diester. Atracurium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of atracurium is by means of Neuromuscular Nondepolarizing Blockade. A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents. See also: Atracurium Besylate (has salt form).
AZD4205 is a highly potent JAK1-selective kinase inhibitor with excellent preclinical pharmacokinetics with potential for further clinical development. JAK1 is part of the JAK1/signal transducer and activator of transcription (STAT) axis, which plays an important role in tumour escape from EGFR-targeted treatment.
Glycine appears as white crystals. (NTP, 1992) Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion. A non-essential amino acid. It is found primarily in gelatin and silk fibroin and used therapeutically as a nutrient. It is also a fast inhibitory neurotransmitter. Glycine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Glycine is a natural product found in Microchloropsis, Pinus densiflora, and other organisms with data available. Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells. Glycine is a simple, nonessential amino acid, although experimental animals show reduced growth on low-glycine diets. The average adult ingests 3 to 5 grams of glycine daily. Glycine is involved in the body's production of DNA, phospholipids and collagen, and in release of energy. Glycine levels are effectively measured in plasma in both normal patients and those with inborn errors of glycine metabolism. Nonketotic hyperglycinaemia (OMIM 606899) is an autosomal recessive condition caused by deficient enzyme activity of the glycine cleavage enzyme system (EC 2.1.1.10). The glycine cleavage enzyme system comprises four proteins: P-, T-, H- and L-proteins (EC 1.4.4.2, EC 2.1.2.10 and EC 1.8.1.4 for P-, T- and L-proteins). Mutations have been described in the GLDC (OMIM 238300), AMT (OMIM 238310), and GCSH (OMIM 238330) genes encoding the P-, T-, and H-proteins respectively. The glycine cleavage system catalyses the oxidative conversion of glycine into carbon dioxide and ammonia, with the remaining one-carbon unit transferred to folate as methylenetetrahydrofolate. It is the main catabolic pathway for glycine and it also contributes to one-carbon metabolism. Patients with a deficiency of this enzyme system have increased glycine in plasma, urine and cerebrospinal fluid (CSF) with an increased CSF: plasma glycine ratio. (A3412). t is also a fast inhibitory neurotransmitter. See also: Amlisimod (monomer of) ... View More ...
Monocarboxylate Transporter 1 Inhibitor AZD3965 is an orally available inhibitor of monocarboxylate transporter 1 (MCT1), with potential antineoplastic activity. Upon oral administration, MCT1 inhibitor AZD3965 binds to MCT1 and prevents the transport of lactate into and out of the cell. This leads to an accumulation of lactate, intracellular acidification, and eventually cancer cell death. MCT1, a protein overexpressed on tumor cells, is responsible for the transport of monocarboxylates across the cell membrane and plays a key role in cell metabolism.